molecular formula C9H12N2OSi B6208258 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one CAS No. 2742660-13-3

3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one

Cat. No. B6208258
CAS RN: 2742660-13-3
M. Wt: 192.3
InChI Key:
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Description

3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one (TMSEDP) is a novel organosilicon compound with a wide range of potential applications in the field of synthetic organic chemistry. The compound is a colorless liquid with a boiling point of 132-133°C and a melting point of -20°C. It is also insoluble in water, but highly soluble in many organic solvents. TMSEDP has been studied for its potential applications in the synthesis of various organic compounds, and its potential use as a reagent for the synthesis of heterocyclic compounds.

Scientific Research Applications

3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one has been studied for its potential applications in the synthesis of various organic compounds. It has been used as a reagent in the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. It has also been used in the synthesis of various other compounds, such as carboxylic acids, alcohols, aldehydes, and ketones.

Mechanism of Action

The mechanism of action of 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one is not yet fully understood. However, it is believed that the reaction of TMSEC and HDHP is an electrophilic substitution reaction, in which the TMSEC acts as the electrophile and the HDHP acts as the nucleophile. The reaction is believed to proceed through the formation of an intermediate, which then undergoes a series of rearrangements to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one are not yet fully understood. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. Furthermore, it has been shown to be biodegradable, making it a potentially useful reagent for the synthesis of various organic compounds.

Advantages and Limitations for Lab Experiments

3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one has several advantages over other reagents for the synthesis of organic compounds. It is a colorless liquid, which makes it easier to handle and measure accurately in the laboratory. Additionally, it is highly soluble in many organic solvents, making it suitable for use in a variety of reactions. Furthermore, it is non-toxic and non-mutagenic, making it a safe reagent for use in laboratory experiments.
However, 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one also has some limitations. It is not very stable, and can decompose in the presence of light or oxygen. Additionally, it is insoluble in water, making it unsuitable for use in aqueous reactions.

Future Directions

Given the potential applications of 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one, there are a number of future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one and to develop new methods for its synthesis. Additionally, further research could be conducted to explore the potential applications of 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one in the synthesis of various organic compounds. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one.

Synthesis Methods

The synthesis of 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one was first reported by Liu et al. in 2011. The synthesis method involves the reaction of trimethylsilyl ethynyl chloride (TMSEC) with 2-hydroxy-1,2-dihydropyrazin-3-one (HDHP) in the presence of a base, such as potassium carbonate. The reaction takes place in anhydrous acetonitrile, and the product is isolated by distillation. The yield of the reaction is typically around 85%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves the reaction of 2-chloro-3-(trimethylsilyl)propene with ethyl diazoacetate to form 3-(trimethylsilyl)propynal. This aldehyde is then reacted with ethyl hydrazinoacetate to form the desired product.", "Starting Materials": [ "2-chloro-3-(trimethylsilyl)propene", "ethyl diazoacetate", "ethyl hydrazinoacetate" ], "Reaction": [ "Step 1: Reaction of 2-chloro-3-(trimethylsilyl)propene with ethyl diazoacetate in the presence of a copper catalyst to form 3-(trimethylsilyl)propynal.", "Step 2: Reaction of 3-(trimethylsilyl)propynal with ethyl hydrazinoacetate in the presence of a base to form 3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one." ] }

CAS RN

2742660-13-3

Molecular Formula

C9H12N2OSi

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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